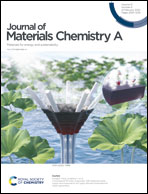Carbon coated TiO2–SiO2 nanocomposites with high grain boundary density as anode materials for lithium-ion batteries
Journal of Materials Chemistry A Pub Date: 2013-04-11 DOI: 10.1039/C3TA11137G
Abstract
Carbon coated TiO2–SiO2 nanocomposites (CTSO) with high grain boundary density fabricated by a simple hydrothermal approach have been investigated as anode materials for lithium-ion batteries. The CTSO anode exhibits superior high-rate capability and excellent cycling performance. The specific capacity of CTSO is much higher than that of pure TiO2 and silica-modified TiO2 without carbon nanocoating (TSO), indicating a positive synergistic effect of the material and structural hybridization on the enhancement of the electrochemical properties. The possible contributing factors include the formation of the Ti–O–Si bonding, which facilitates the reaction between SiO2 and Li; the presence of carbon layering on each

Recommended Literature
- [1] Monitoring and confirming primary alkylamines via a simple derivatisation procedure
- [2] Predicting aggregate morphology of sequence-defined macromolecules with recurrent neural networks†
- [3] A novel nonacoordinate bridging selenido ligand in a tricapped trigonal- prismatic geometry. X-Ray structure of Cu11(μ9-Se)(μ3-Br)3[Se 2P(OPri)2]6
- [4] Determination of oxonium ion in strongly ionisable inorganic acids and determination of substituted acetic acids using flow injection and chemiluminescence detection
- [5] One-step synthesis of structure controlled vinyl functionalized hollow mesoporous silica nanospheres
- [6] Coupling strand extension/excision amplification with target recycling enables highly sensitive and aptamer-based label-free sensing of ATP in human serum
- [7] Are nanomaterials leading to more efficient agriculture? Outputs from 2009 to 2022 research metadata analysis†
- [8] Microbarcode sorting device
- [9] Recording pyrometers
- [10] Centenary Lecture. Rotationally and vibrationally inelastic scattering of molecules

Journal Name:Journal of Materials Chemistry A
Research Products
-
CAS no.: 12025-32-0
-
CAS no.: 117832-15-2









